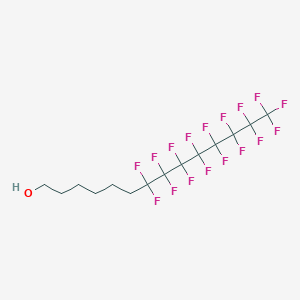

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol

Overview

Description

Discovery and Synthesis of Fluorinated Epothilone Analogues

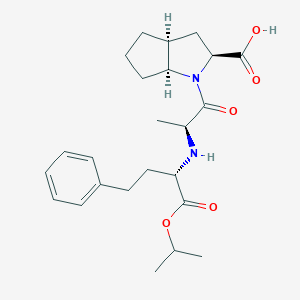

The research presented in paper details the discovery and synthesis of a new class of antitumor agents, specifically the (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B (dEpoB). These compounds, which are not derivable from naturally occurring epothilones, were synthesized through a series of chemical reactions, including ring-closing metathesis. The synthesis process was refined to produce a 26-trifluoro derivative, identified as compound 7, which demonstrated promising preclinical properties. The simplified total synthesis of compound 7 allowed for the creation of additional compounds with hydroxy and amino functionalities. Among these, compound 7 stood out for its therapeutic efficacy, activity against large tumors, non-relapse potential, and oral bioavailability, making it a strong candidate for clinical development.

Synthesis of Fluorine-Containing Pheromone Analogues

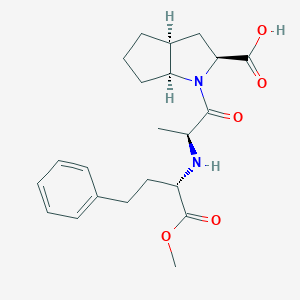

In paper , the synthesis of fluorine-containing analogues of insect pheromones is described. The compounds synthesized include 13,13,14,14-tetrafluorotetradec-11E/Z-en-1-ol and 13,13,14,14,15,15,16,16-octafluorohexadec-11E/Z-en-1-ol, along with their acetates. These compounds are analogues of pheromones for various Lepidoptera species. The synthesis involved olefination of fluorinated aldehydes and hydroboration of the resulting fluorinated dienes. This research contributes to the understanding of pheromone analogues and their potential applications in controlling insect behavior.

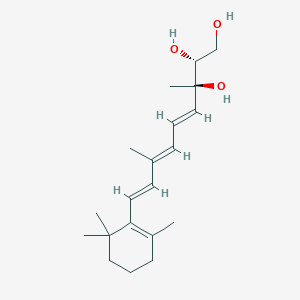

Molecular Structure Analysis

The molecular structures of the compounds synthesized in both studies are characterized by the presence of fluorine atoms, which are known to significantly alter the physical and chemical properties of organic molecules. In the case of compound 7 from paper , the incorporation of trifluoromethyl groups likely contributes to its promising antitumor properties. The molecular structures of the pheromone analogues in paper include multiple fluorine atoms, which may mimic the biological activity of natural pheromones.

Chemical Reactions Analysis

The chemical reactions employed in these studies involve advanced organic synthesis techniques. Paper utilized ring-closing metathesis as a key step in the synthesis of the epothilone analogues, while paper used olefination and hydroboration to achieve the desired fluorinated pheromone analogues. These reactions are crucial for introducing fluorine atoms into the molecular structure, which is a common strategy for enhancing biological activity and stability of pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds typically results in changes to their physical and chemical properties, such as increased lipophilicity, stability, and potential for bioactivity. Compound 7 from paper exhibits properties that make it suitable for in vivo evaluations, including oral activity, which is a desirable trait for drug candidates. The physical and chemical properties of the pheromone analogues from paper were not detailed, but the presence of fluorine suggests they may have enhanced stability and mimicry of natural pheromones, which could be useful in pest control applications.

Scientific Research Applications

Environmental Persistence and Bioaccumulation

Bioaccumulation Potential of PFCAs : Perfluorinated acids, including perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs), are environmentally persistent. The bioaccumulation of perfluorinated acids is directly related to the length of the fluorinated carbon chain. PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, and they have low biomagnification potential in food webs. However, more research is necessary to fully understand the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).

Synthetic Strategies and Chemical Properties

Synthesis and Structural Systematics of Polyicosahedral Clusters : A series of vertex-sharing polyicosahedral clusters containing various metals follows a well-defined growth pathway where the basic building block is the 13-atom centered icosahedron. The design rule is vertex sharing, and the cluster "grows" by successive additions of icosahedral units via sharing of atoms. This growth mechanism parallels the atom-by-atom growth from a single atom to a 13-atom icosahedron and may be considered a manifestation of spontaneous self-organization and self-similarity aggregation process in early stages of particle growth (Teo & Zhang, 1995).

Environmental Impact and Degradation

Microbial Degradation of Polyfluoroalkyl Chemicals : Polyfluoroalkyl chemicals containing perfluoroalkyl moieties are potential perfluoroalkyl acid (PFAA) precursors. When released into the environment, these chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This review discusses the environmental biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. The knowledge gap caused by the lack of direct detection of precursor chemicals in environmental samples can be bridged by laboratory investigations of these precursors (Liu & Avendaño, 2013).

properties

IUPAC Name |

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F17O/c15-7(16,5-3-1-2-4-6-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h32H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZANUNVXAAVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379973 | |

| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol | |

CAS RN |

129794-54-3 | |

| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B135740.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B135741.png)

![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)